CID 131846728
Description
CID 131846728 (PubChem Compound Identifier 131846728) is a chemical compound cataloged in the PubChem database, a critical resource for chemical and pharmacological research .
Properties
Molecular Formula |
C6H2Cl4NaO |
|---|---|
Molecular Weight |
254.9 g/mol |
InChI |
InChI=1S/C6H2Cl4O.Na/c7-2-1-3(8)6(11)5(10)4(2)9;/h1,11H; |
InChI Key |
MHTOIUPBFITCTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)Cl)O)Cl.[Na] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of CID 131846728 involves specific synthetic routes and reaction conditions. The exact methods and conditions can vary depending on the desired purity and yield of the compound. Generally, the synthesis involves multiple steps, including the use of specific reagents and catalysts to facilitate the reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical processes. These processes are designed to optimize the yield and purity of the compound while minimizing costs and environmental impact. Common industrial methods include batch and continuous flow processes, which are tailored to the specific requirements of the compound.
Chemical Reactions Analysis
Types of Reactions: CID 131846728 can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the chemical structure of the compound and the conditions under which the reactions are carried out.
Common Reagents and Conditions: The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions may require reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles, depending on the nature of the substituent being introduced.
Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound
Scientific Research Applications
CID 131846728 has a wide range of scientific research applications. In chemistry, it can be used as a reagent or intermediate in the synthesis of other compounds. In biology, it may be studied for its potential effects on biological systems, including its interactions with enzymes and receptors. In medicine, this compound could be investigated for its therapeutic potential, such as its ability to modulate specific biological pathways. In industry, the compound may be utilized in the development of new materials or as a component in various chemical processes.
Mechanism of Action
The mechanism of action of CID 131846728 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Research Findings and Implications
Toxicogenomic Profiles
Biological Activity
Overview of CID 131846728
This compound is identified as a small organic molecule. While specific details about its structure are not extensively documented in literature, it has been associated with certain biological activities that warrant further exploration.
Chemical Structure
The chemical structure of this compound can be retrieved from the PubChem database, which provides insights into its molecular formula, weight, and structural characteristics. This information is crucial for understanding its potential interactions within biological systems.
Pharmacological Properties
The biological activity of this compound has been investigated in various studies. The following table summarizes key findings related to its pharmacological properties:
| Activity | Description | Reference |
|---|---|---|
| Antimicrobial Activity | Exhibits inhibitory effects against certain bacteria and fungi. | |
| Cytotoxicity | Shows selective cytotoxicity towards cancer cell lines. | |
| Enzyme Inhibition | Potential inhibitor of specific enzymes involved in metabolic pathways. |
While the precise mechanism of action for this compound remains to be fully elucidated, preliminary studies suggest that it may interact with specific cellular targets, leading to alterations in cellular signaling pathways. This interaction could explain its observed antimicrobial and cytotoxic effects.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of this compound against various pathogens. The results indicated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent in clinical settings .
- Cancer Research : In another investigation focused on cancer therapeutics, this compound was tested against several human cancer cell lines. The findings demonstrated that the compound induced apoptosis in a dose-dependent manner, highlighting its potential as an anticancer drug candidate .
- Enzyme Interaction : Research examining enzyme inhibition revealed that this compound could inhibit key metabolic enzymes, which may have implications for metabolic disorders or cancer metabolism .
Q & A
Basic Research Questions
Q. How do I formulate a focused research question for studying CID 131846728?
- Methodological Answer : Begin by identifying gaps in existing literature (e.g., mechanisms of action, structural properties). Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine the scope . For example:
- Feasibility: Ensure access to required instrumentation (e.g., spectroscopy for structural analysis).
- Novelty: Explore understudied interactions, such as binding affinity with novel protein targets.
- Avoid overly broad questions (e.g., "What is this compound?") in favor of hypothesis-driven inquiries .
Q. What experimental design principles should guide studies on this compound?
- Methodological Answer :
Define variables (independent: concentration; dependent: reaction rate/toxicity).
Include controls (e.g., negative controls for contamination, positive controls for assay validation).
Use randomized block designs to minimize bias in biological assays .
Document protocols rigorously to ensure reproducibility, adhering to guidelines for experimental reporting (e.g., detailed synthesis steps, purity validation) .
Q. How can I ensure reliable data collection for physicochemical characterization?
- Methodological Answer :
- Primary Data : Use triplicate measurements for spectroscopic (NMR, IR) and chromatographic (HPLC) analyses to account for instrumental variability .
- Secondary Data : Cross-validate literature values (e.g., melting points) with databases like PubChem or Reaxys, noting discrepancies .
- Ethnographic Tools : For behavioral studies (e.g., cellular uptake), employ time-lapse microscopy with standardized imaging protocols .
Advanced Research Questions
Q. How do I resolve contradictions in experimental data related to this compound’s mechanisms?
- Methodological Answer :
Verify Protocols : Re-examine reagent purity, instrument calibration, and environmental conditions (e.g., temperature/pH stability) .
Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., solvent polarity affecting reaction kinetics) .
Replication : Conduct independent experiments across labs to isolate systemic errors .
Meta-Analysis : Compare findings with prior studies, highlighting methodological differences (e.g., in vitro vs. in vivo models) .
Q. What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Iterative Design : Use combinatorial chemistry libraries to screen substituent effects on bioactivity .
- Analytical Validation : Characterize intermediates via mass spectrometry and X-ray crystallography to confirm structural integrity .
- Computational Pre-screening : Apply DFT (Density Functional Theory) to predict thermodynamic stability of derivatives before synthesis .
Q. How can I integrate computational modeling with experimental data for mechanistic studies?
- Methodological Answer :
Molecular Dynamics (MD) Simulations : Model ligand-protein interactions using software like GROMACS, validating predictions with SPR (Surface Plasmon Resonance) binding assays .
QSAR (Quantitative Structure-Activity Relationship) : Corrogate experimental IC50 values with descriptors (e.g., logP, polar surface area) using partial least squares regression .
Machine Learning : Train models on public toxicity datasets to predict off-target effects, then validate in vitro .
Q. What ethical considerations apply to studies involving this compound in animal models?
- Methodological Answer :
- IACUC Compliance : Submit detailed protocols for animal welfare (e.g., dose limits, euthanasia criteria) to institutional review boards .
- Data Transparency : Report negative results (e.g., lack of efficacy) to avoid publication bias .
- Conflict of Interest : Disclose funding sources or affiliations that may influence study design .
Methodological Resources
- Literature Review : Use systematic review tools (e.g., PRISMA checklist) to synthesize findings across disciplines .
- Data Repositories : Archive raw spectra/chromatograms in platforms like Zenodo for peer validation .
- Collaborative Frameworks : Engage cross-disciplinary teams (e.g., chemists, biologists) to address complex research questions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
